4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole
Description
Properties
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS/c17-16(18,19)11-7-5-10(6-8-11)15-20-13(9-22-15)12-3-1-2-4-14(12)21/h1-9,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKWNZRWDWWYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole typically involves a multi-step reaction process. One common method is the condensation of 2-aminothiazole with 2-hydroxybenzaldehyde and 4-trifluoromethylbenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then cyclized to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can also improve the yield and purity of the final product. Additionally, optimizing reaction conditions, such as temperature and solvent choice, is crucial for achieving high production rates.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Its properties may be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Thiazole Derivatives with Trifluoromethylphenyl Groups
- Compound 2a (4-(4-(Trifluoromethyl)phenyl)thiazole) : Lacks the 2-hydroxyphenyl group but retains the trifluoromethylphenyl moiety. Docking studies reveal π-π interactions between its thiazole ring and Trp286 in AChE, demonstrating weaker binding compared to the target compound due to the absence of hydrogen-bonding from the hydroxyl group .
- Compound 3g (2-(2-(Dicyclopropylmethylene)hydrazinyl)-4-(4-(trifluoromethyl)phenyl)thiazole): Incorporates a hydrazinyl-dicyclopropylmethylene group instead of 2-hydroxyphenyl.
Derivatives with Halogenated or Alkyl Substituents
- Compound 9c (N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) : The bromophenyl group increases molecular weight (337.2 g/mol) and polarizability, enhancing van der Waals interactions but reducing solubility compared to the target compound. Docking poses suggest weaker π-π stacking due to the electron-withdrawing bromine .
- Compound 9d (N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide) : The methyl group improves lipophilicity (logP ~3.2) but lacks hydrogen-bonding capacity. This results in lower AChE inhibition efficacy (IC₅₀ = 12.3 µM) compared to the target compound (IC₅₀ = 4.7 µM) .
Hydrazine-Functionalized Thiazoles
- 2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole : The hydrazine group enables Schiff base formation or metal chelation, broadening applications in coordination chemistry. However, it lacks the hydroxyl group’s hydrogen-bonding specificity, reducing target selectivity in biological systems .
- 4-(4-Methoxyphenyl)-2(3H)-thiazolone hydrazone : The methoxy group enhances electron-donating effects, stabilizing the thiazolone tautomer. This compound exhibits moderate antifungal activity (MIC = 16 µg/mL) but inferior AChE inhibition compared to the target compound .
AChE Inhibition
The target compound’s 2-hydroxyphenyl group forms hydrogen bonds with Tyr341, while the trifluoromethylphenyl engages in π-π stacking with Trp286, mimicking donepezil’s binding mode . In contrast:
DNA Interaction
The target compound’s hydroxyl group facilitates minor groove binding, whereas analogs like 3g (with dicyclopropylmethylene hydrazinyl) exhibit intercalation due to planar aromatic systems, albeit with lower efficiency (15% DNA fragmentation at 25 µM) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (µg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 325.3 | 3.8 | 18.2 (PBS) | 2-Hydroxyphenyl, CF₃-phenyl |
| 2a (4-(4-CF₃-phenyl)thiazole) | 269.3 | 4.1 | 8.5 | CF₃-phenyl |
| 9c (4-Bromophenyl derivative) | 337.2 | 4.3 | 5.1 | Bromophenyl |
| 3g (Hydrazinyl-dicyclopropyl) | 356.4 | 3.5 | 12.9 | CF₃-phenyl, dicyclopropylmethylene |
Data compiled from
Biological Activity
4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]thiazole is a thiazole derivative with significant biological activity, particularly in pharmacological applications. This compound exhibits a range of effects, including anticancer, antimicrobial, and anticonvulsant properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a thiazole ring substituted with a hydroxyphenyl group and a trifluoromethylphenyl group. This unique configuration is essential for its biological activity.
- Chemical Formula : C15H12F3N2OS
- Molecular Weight : 332.33 g/mol
Anticancer Activity
Research indicates that thiazole derivatives, including 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]thiazole, exhibit notable anticancer properties. The compound's efficacy has been evaluated against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (human epidermoid carcinoma) | < 1.98 | |
| U251 (human glioblastoma) | < 10 | |
| WM793 (human melanoma) | < 30 |
The structure-activity relationship (SAR) studies suggest that the presence of the trifluoromethyl group enhances cytotoxicity, possibly by increasing lipophilicity and facilitating membrane penetration.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, this thiazole derivative has shown potential as an anticonvulsant agent. In preclinical studies, it was found to significantly reduce seizure activity in animal models.
Case Studies
-
Antitumor Efficacy in Glioblastoma Models
A study conducted on U251 cells demonstrated that 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]thiazole induced apoptosis through the activation of caspase pathways. The compound was compared with doxorubicin, showing superior efficacy in certain assays, suggesting its potential as an alternative treatment for glioblastoma. -
Synergistic Effects with Standard Antibiotics
Another study explored the synergistic effects of this compound when combined with standard antibiotics against resistant strains of Staphylococcus aureus. The combination therapy yielded lower MIC values than those observed for either drug alone, indicating enhanced effectiveness.
The mechanisms underlying the biological activities of 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]thiazole are multifaceted:
- Anticancer : Induction of apoptosis via mitochondrial pathways and inhibition of cell proliferation through cell cycle arrest.
- Antimicrobial : Disruption of bacterial cell membranes and inhibition of protein synthesis.
- Anticonvulsant : Modulation of neurotransmitter systems, particularly enhancing GABAergic activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
